2',3'-Dichloro-4'-fluoroacetophenone
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Overview
Description
2’,3’-Dichloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It belongs to the class of acetophenone derivatives, characterized by the presence of a ketone group attached to a benzene ring. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-4’-fluoroacetophenone typically involves the acylation of dichlorofluorobenzene. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then chlorinated to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’,3’-Dichloro-4’-fluoroacetophenone .
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-4’-fluoroacetophenone often involves large-scale synthesis using similar methods as described above. The process includes purification steps such as melt crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2’,3’-Dichloro-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: Similar in structure but differs in the position of the halogen atoms.
2,6-Dichloro-3-fluoroacetophenone: Another closely related compound with different halogen positions.
Uniqueness
2’,3’-Dichloro-4’-fluoroacetophenone is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable .
Properties
Molecular Formula |
C8H5Cl2FO |
---|---|
Molecular Weight |
207.03 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |
InChI Key |
ZAQQAYNFZDNBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
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